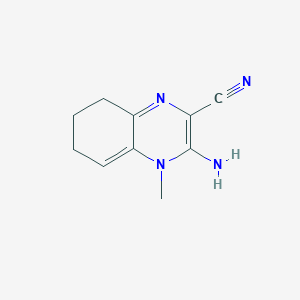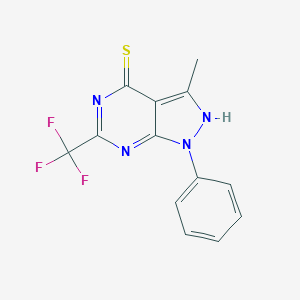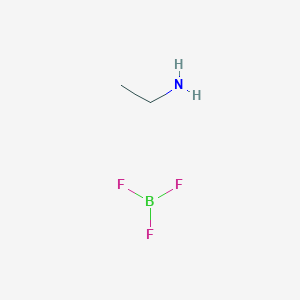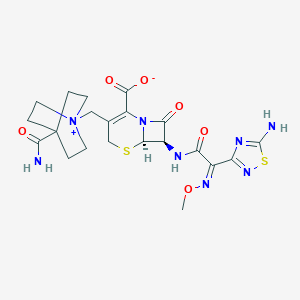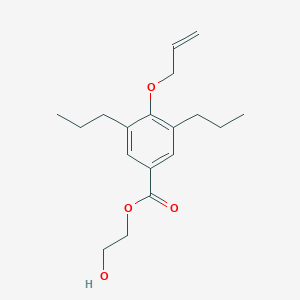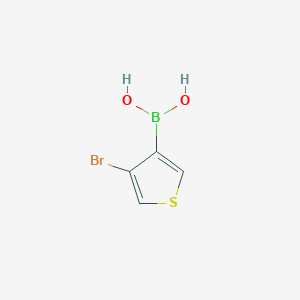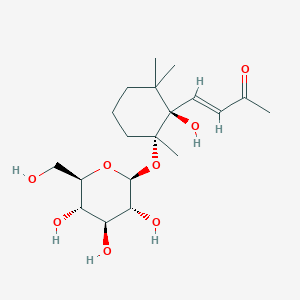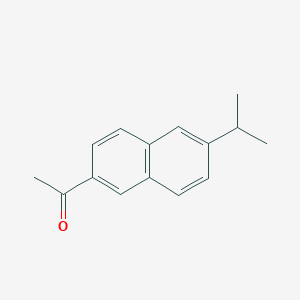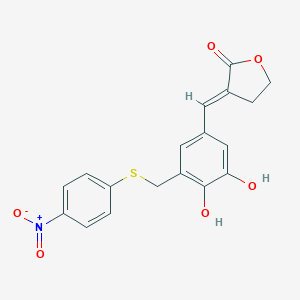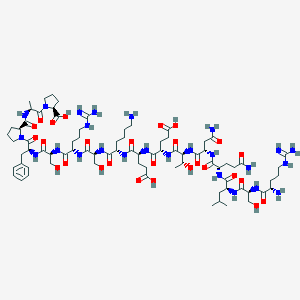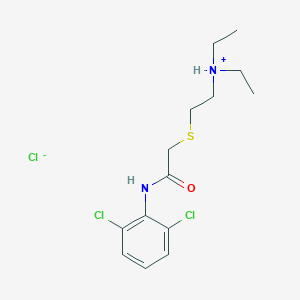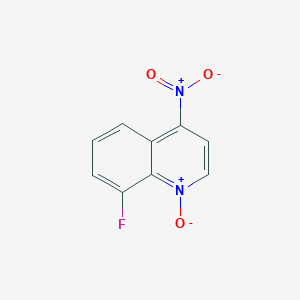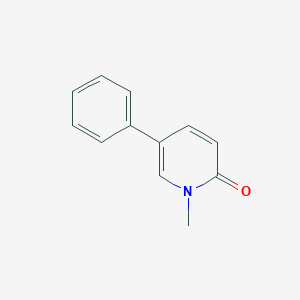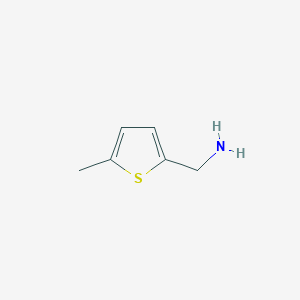
2,4,6-Trimethylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 2,4,6-trimethylpyrimidine-5-carboxylic acid, involves multiple steps that can range from initial condensation reactions to further functional group transformations. An example of a related synthesis involves the formation of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic acids derivatives, indicating the complexity and versatility of synthetic routes for pyrimidine carboxylic acids (Machoń & Jasztold-Howorko, 1976).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is significantly influenced by their substitution patterns. For example, the molecular cocrystals of carboxylic acids with organic heterocyclic bases, including pyrimidine derivatives, demonstrate the importance of intermolecular interactions, which are critical for understanding the structural aspects of 2,4,6-trimethylpyrimidine-5-carboxylic acid (Byriel et al., 1992).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidine derivatives are influenced by their functional groups. For instance, the reaction of 5-benzoyloaminoorotic acid with POCl3 to form various amides showcases the chemical versatility of pyrimidine carboxylic acids, even though these specific compounds did not show any anti-inflammatory or antivirus activity (Machoń & Jasztold-Howorko, 1976).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as their crystalline structure, are pivotal for their application in various fields. For example, the synthesis and liquid-crystal characteristics of 5-arylpyrimidine-2-carboxylic acids and their esters highlight the influence of substituents on mesomorphic behavior, which is relevant for understanding the physical properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid derivatives (Mikhaleva et al., 1986).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, are crucial for the application of pyrimidine derivatives. The study of organic salts formed by 2,4,6-triaminopyrimidine with selected carboxylic acids demonstrates the significant role of hydrogen bonds in determining the chemical properties of these compounds, which can be extrapolated to understand the chemical behavior of 2,4,6-trimethylpyrimidine-5-carboxylic acid (Xing et al., 2017).
Applications De Recherche Scientifique
Hepatitis C Virus Inhibition : A study by Stansfield et al. (2004) found that 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid exhibits significantly improved activity as a hepatitis C virus NS5B polymerase inhibitor (Stansfield et al., 2004).
Supramolecular Chemistry : Schubert and Eschbaumer (1999) highlighted the potential of 2,6-Bis(trimethyltin)pyridine as a central building block for synthesizing pyridine-based ligands in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Antioxidant Properties : Quiroga et al. (2016) presented a high-yield, environmentally friendly synthesis method for 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, demonstrating promising antioxidant properties (Quiroga et al., 2016).
Anti-Inflammatory Properties : Goto et al. (2013) synthesized 5-carbamoyl-2-phenylpyrimidine derivatives showing potent PDE4 inhibitory activity and anti-inflammatory properties against LPS-induced pulmonary neutrophilia in mice (Goto et al., 2013).
Supramolecular Architectures : Darious et al. (2017) explored different supramolecular architectures in the salt trimethoprimium ferrocene-1-carboxylate and the cocrystal 4-amino-5-chloro-2,6-dimethylpyrimidine-ferrocene-1-carboxylic acid (Darious et al., 2017).
Liquid Crystal Characteristics : Mikhaleva et al. (1986) synthesized 5-arylpyrimidine-2-carboxylic acids whose aryl esters exhibited nematic liquid crystal characteristics with stable meso phases at 50-80°C (Mikhaleva et al., 1986).
Propriétés
IUPAC Name |
2,4,6-trimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDANIHGQXLGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527351 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
CAS RN |
108397-75-7 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

